5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-N-(4-methylbenzyl)-1H-pyrazole-3-carboxamide
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Overview
Description
5-[4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-N-(4-methylbenzyl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a pyrazole core, a piperidine sulfonyl group, and a methoxy-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-N-(4-methylbenzyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized via the condensation of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Piperidine Sulfonyl Group: The piperidine sulfonyl group is introduced through a sulfonylation reaction, where piperidine reacts with a sulfonyl chloride in the presence of a base.
Methoxy Substitution: The methoxy group is typically introduced via a nucleophilic substitution reaction using a methoxy-substituted phenyl halide.
Final Coupling: The final step involves coupling the pyrazole core with the methoxy-substituted phenyl ring and the piperidine sulfonyl group under suitable conditions, often using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Sulfides or thiols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5-[4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-N-(4-methylbenzyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: Its unique chemical properties may be useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving sulfonyl and pyrazole groups.
Mechanism of Action
The mechanism of action of 5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-N-(4-methylbenzyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine sulfonyl group may play a crucial role in binding to the active site of enzymes, while the pyrazole core can interact with other molecular components, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol: Shares the piperidine sulfonyl and methoxy-substituted phenyl groups but lacks the pyrazole core.
N-(4-Methylbenzyl)-1H-pyrazole-3-carboxamide: Contains the pyrazole core and benzyl group but lacks the piperidine sulfonyl and methoxy-substituted phenyl groups.
Uniqueness
The uniqueness of 5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-N-(4-methylbenzyl)-1H-pyrazole-3-carboxamide lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C24H28N4O4S |
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Molecular Weight |
468.6 g/mol |
IUPAC Name |
3-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)-N-[(4-methylphenyl)methyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H28N4O4S/c1-17-6-8-18(9-7-17)16-25-24(29)21-15-20(26-27-21)19-10-11-22(32-2)23(14-19)33(30,31)28-12-4-3-5-13-28/h6-11,14-15H,3-5,12-13,16H2,1-2H3,(H,25,29)(H,26,27) |
InChI Key |
HJYTVSDYAQIWDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC(=NN2)C3=CC(=C(C=C3)OC)S(=O)(=O)N4CCCCC4 |
Origin of Product |
United States |
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